molecular formula C22H30N4O2 B12494907 1'-[5-(4-ethoxyphenyl)-2H-pyrazole-3-carbonyl]-1,4'-bipiperidine

1'-[5-(4-ethoxyphenyl)-2H-pyrazole-3-carbonyl]-1,4'-bipiperidine

Katalognummer: B12494907
Molekulargewicht: 382.5 g/mol
InChI-Schlüssel: APRKDJAZLNXKMZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1’-[5-(4-ethoxyphenyl)-2H-pyrazole-3-carbonyl]-1,4’-bipiperidine is a complex organic compound that features a pyrazole ring substituted with an ethoxyphenyl group and a bipiperidine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1’-[5-(4-ethoxyphenyl)-2H-pyrazole-3-carbonyl]-1,4’-bipiperidine typically involves the cyclization of α,β-unsaturated ketones with hydrazine and its derivatives in the presence of a suitable cyclizing agent such as acetic acid . The reaction conditions often include:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates.

Analyse Chemischer Reaktionen

Types of Reactions

1’-[5-(4-ethoxyphenyl)-2H-pyrazole-3-carbonyl]-1,4’-bipiperidine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

1’-[5-(4-ethoxyphenyl)-2H-pyrazole-3-carbonyl]-1,4’-bipiperidine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1’-[5-(4-ethoxyphenyl)-2H-pyrazole-3-carbonyl]-1,4’-bipiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1’-[5-(4-ethoxyphenyl)-2H-pyrazole-3-carbonyl]-1,4’-bipiperidine is unique due to its specific structural features, such as the combination of a pyrazole ring with a bipiperidine moiety. This unique structure may confer specific biological activities and chemical properties that are not present in similar compounds.

Eigenschaften

Molekularformel

C22H30N4O2

Molekulargewicht

382.5 g/mol

IUPAC-Name

[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]-(4-piperidin-1-ylpiperidin-1-yl)methanone

InChI

InChI=1S/C22H30N4O2/c1-2-28-19-8-6-17(7-9-19)20-16-21(24-23-20)22(27)26-14-10-18(11-15-26)25-12-4-3-5-13-25/h6-9,16,18H,2-5,10-15H2,1H3,(H,23,24)

InChI-Schlüssel

APRKDJAZLNXKMZ-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N3CCC(CC3)N4CCCCC4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.